molecular formula C12H12ClNO3S B2755728 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide CAS No. 2411220-27-2

2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide

Cat. No. B2755728
CAS RN: 2411220-27-2
M. Wt: 285.74
InChI Key: BOQFRDNOYTXFDK-UHFFFAOYSA-N
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Description

2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide, also known as DT-010, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide is not fully understood, but it is believed to act through multiple pathways. 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects
2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of various enzymes involved in cancer development. In neurodegenerative diseases, 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been shown to reduce oxidative stress and inflammation, which are key factors in the development of these diseases. Inflammation is also a key factor in the development of various diseases such as arthritis and cardiovascular diseases, and 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has shown potential in reducing inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide is its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential applications in other fields such as infectious diseases and autoimmune diseases. Additionally, the development of more efficient synthesis methods could lead to the production of larger quantities of 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide for further research.

Synthesis Methods

2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide can be synthesized through a multistep process involving the reaction of 3-bromo-2-chlorobenzoyl chloride with sodium sulfide followed by the reaction of the resulting intermediate with N-(2-hydroxyethyl)propan-2-amine. The final product is obtained through the reaction of the intermediate with 1,1-dioxo-1,2-benzothiazine-3-carboxylic acid.

Scientific Research Applications

2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has shown potential in reducing oxidative stress and inflammation, which are key factors in the development of these diseases. Inflammation is also a key factor in the development of various diseases such as arthritis and cardiovascular diseases, and 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has shown potential in reducing inflammation.

properties

IUPAC Name

2-chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c1-8(13)12(15)14-6-9-7-18(16,17)11-5-3-2-4-10(9)11/h2-5,7-8H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQFRDNOYTXFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CS(=O)(=O)C2=CC=CC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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